molecular formula C8H6F2N4 B13674884 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13674884
M. Wt: 196.16 g/mol
InChI Key: BGZWXMPZBYLUHB-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,5-difluoroaniline with various reagents to form the triazole ring. One common method is the cyclization of 2,5-difluoroaniline with hydrazine hydrate and formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired triazole compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action in coordination chemistry .

Comparison with Similar Compounds

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound also contains a difluorophenyl group but differs in its overall structure and properties.

    2,5-Difluorophenyl isothiocyanate: Another compound with a difluorophenyl group, but with different functional groups and reactivity.

The uniqueness of this compound lies in its specific triazole ring structure and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H6F2N4

Molecular Weight

196.16 g/mol

IUPAC Name

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6F2N4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

BGZWXMPZBYLUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC(=NN2)N)F

Origin of Product

United States

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